molecular formula C6H7BrN2O2S B1586792 Ethyl 2-amino-5-bromothiazole-4-carboxylate CAS No. 61830-21-5

Ethyl 2-amino-5-bromothiazole-4-carboxylate

Cat. No.: B1586792
CAS No.: 61830-21-5
M. Wt: 251.1 g/mol
InChI Key: TWGNDRMYYDZGFI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromothiazole-4-carboxylate is an organic compound with significant applications in synthetic chemistry and medicinal research. This compound is part of the thiazole family, which is known for its diverse biological activities. It is used as a synthetic reagent in the preparation of various pharmacologically active molecules, including anticonvulsants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-bromothiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in the presence of a base. The reaction mixture is heated at 80°C for 90 minutes, stirred for 12 hours at room temperature, and then filtered and washed with water. The precipitate is then heated in an ammoniacal alkaline aqueous solution, filtered, washed with water, dried, and crystallized from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-bromothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-5-bromothiazole-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-amino-5-bromothiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring. Similar compounds include:

These similar compounds share some biological activities but differ in their reactivity and specific applications due to the variations in their substituents.

Properties

IUPAC Name

ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGNDRMYYDZGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361641
Record name ethyl 2-amino-5-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-21-5
Record name ethyl 2-amino-5-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Amino-thiazole-4-carboxylic acid ethyl ester (1.4 g, 8 mmol) is dissolved in acetonitrile (15 ml) and N-bromosuccinimide. (1.7 g, 9.6 mmol, 1.2 equiv.) was added in one portion. The mixture was stirred at room temp. for 3 hours, then filtered and the filtrate was evaporated. After purification on silica-gel with ethyl acetate/n-heptane as eluent, 0.71 g of an off-white solid were obtained: MS: m/e 248.9 (M−H).
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Synthesis routes and methods II

Procedure details

Ethyl 2-aminothiazole-4-carboxylate (5.0 g) (prepared from ethyl bromopyruvate and thiourea by the procedure described in J. Med. Chem., 1971, 14, 1075 for the corresponding oxazole) in concentrated hydrobromic acid (9 cm3) was stirred at ambient temperature and treated dropwise with bromine (3.2 g), then heated to 60° C. for 2 hours, neutralised with sodium carbonate and the product extracted into ethyl acetate. The organic phase was dried (MgSO4) and evaporated under reduced pressure to give ethyl 2-amino-5-bromothiazole-4-carboxylate (1.54 g). MH+ =251; 1H NMR: δ 1.40(3H,t); 4.40(21H,t); 5.6(2H,br s).
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Synthesis routes and methods III

Procedure details

Ethyl 2-aminothiazoles-4-carboxylate (5.0 g) (prepared from ethyl bromopyruvate and thiourea by the procedure described in J. Med. Chem., 1971, 14, 1075 for the corresponding oxazole) in concentrated hydrobromic acid (9 cm3) was stirred at ambient temperature and treated dropwise with bromine (3.2 g), then heated to 60° C. for 2 hours, neutralised with sodium carbonate and the product extracted into ethyl acetate. The organic phase was dried (MgSO4) and evaporated under reduced pressure to give ethyl 2-amino-5-bromothiazole-4-carboxylate (1.54 g). MH+ =251; 1H NMR: δ 1.40(3H,t); 4.40(2H,t); 5.6(2H,br s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-5-bromothiazole-4-carboxylate
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Reactant of Route 5
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Reactant of Route 6
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Ethyl 2-amino-5-bromothiazole-4-carboxylate
Customer
Q & A

Q1: What is the crystal structure of Ethyl 2-amino-5-bromothiazole-4-carboxylate?

A1: this compound crystallizes in the monoclinic system, specifically in the P21/c space group (no. 14). [] The unit cell dimensions are as follows: * a = 11.2669(5) Å* b = 8.3859(3) Å* c = 19.4047(8) Å* β = 95.207(2)°

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